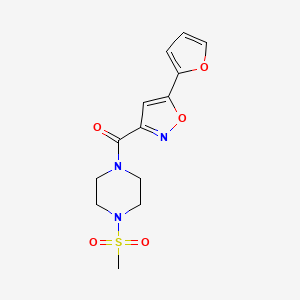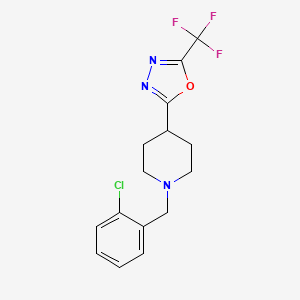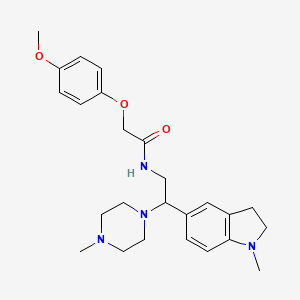
(5-(Furan-2-yl)isoxazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(Furan-2-yl)isoxazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in various biomedical applications. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal reorganization.
Scientific Research Applications
Anticonvulsant Activity
Isoxazole derivatives have been studied for their potential anticonvulsant properties. A series of compounds similar to the one have been synthesized and evaluated for their effectiveness in controlling seizures. For example, Malik and Khan synthesized a series of derivatives and assessed their anticonvulsant activities using the Maximal Electroshock Seizure (MES) test .
Anticancer Research
The isoxazole ring is a prominent feature in many compounds with anticancer activity. The substitution of various groups on the isoxazole ring can impart different activities, which makes it a valuable scaffold for developing new anticancer agents. Researchers have been exploring the synthesis of new isoxazole derivatives based on the latest knowledge emerging from current research .
Antimicrobial Applications
Isoxazole derivatives have also shown promise as antimicrobial agents. The structural complexity of the compound suggests that it could be effective against a range of microbial pathogens. This application is particularly relevant in the search for new antibiotics and treatments for drug-resistant bacteria .
Anti-Inflammatory Properties
The anti-inflammatory potential of isoxazole derivatives is another area of interest. These compounds can be designed to target specific inflammatory pathways, offering a route to new anti-inflammatory medications for conditions such as arthritis or autoimmune diseases .
Analgesic Effects
Isoxazole compounds have been associated with analgesic effects, providing pain relief in various models of pain. The compound could be modified and tested for its ability to alleviate pain without the side effects associated with traditional analgesics .
Antidepressant and Anxiolytic Effects
Some isoxazole derivatives have been found to possess antidepressant and anxiolytic properties. This suggests that the compound could be part of research into new treatments for depression and anxiety disorders, which are major public health concerns .
Antiviral Research
Isoxazole derivatives have shown potential as antiviral agents. Given the ongoing need for new antiviral drugs, especially in the wake of pandemics, the compound could be a candidate for the development of treatments against various viral infections .
Immunomodulatory Effects
Lastly, the immunomodulatory effects of isoxazole derivatives make them candidates for research into immune system-related diseases. They could be used to modulate the immune response in conditions like allergies, asthma, or even to prevent organ transplant rejection .
properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-22(18,19)16-6-4-15(5-7-16)13(17)10-9-12(21-14-10)11-3-2-8-20-11/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESMTBZVPDHUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Furan-2-yl)isoxazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2869945.png)


![2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid](/img/structure/B2869950.png)


![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]tetrahydro-2,2-dimethyl-5-(phenylmethyl)-, (3aR,4R,6aS)-](/img/structure/B2869954.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2869955.png)
![2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 9-hydroxy-9H-fluorene-9-carboxylate](/img/structure/B2869956.png)
![(Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2869962.png)
![N-cyclohexyl-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2869963.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2869967.png)
